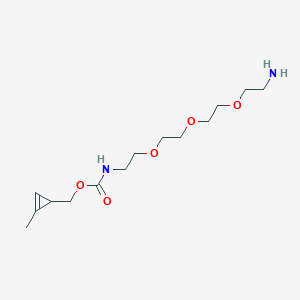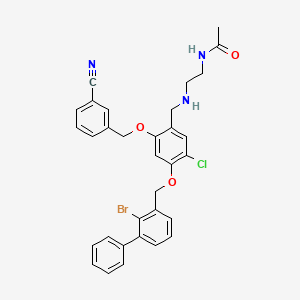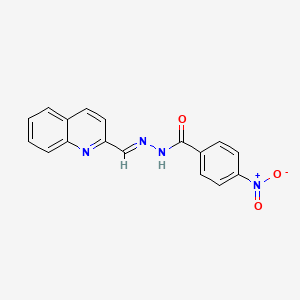
Prednisolone acetate-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone acetate-d8 is a deuterium-labeled derivative of prednisolone acetate, a synthetic glucocorticoid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of prednisolone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of prednisolone acetate-d8 involves the incorporation of deuterium atoms into the prednisolone acetate molecule. This can be achieved through a series of chemical reactions, including esterification and deprotection steps. The process typically starts with prednisone acetate as the raw material, followed by a sequence of protective reactions, reduction reactions, and esterification reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process includes biological fermentation, esterification, bromination, and debromination reactions. The overall yield can reach up to 81.75%, with a high purity level of 99.5% .
Análisis De Reacciones Químicas
Types of Reactions: Prednisolone acetate-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of prednisolone acetate, which can be further utilized in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Prednisolone acetate-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of corticosteroids.
Biology: Helps in understanding the biological effects of glucocorticoids on cellular processes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of prednisolone acetate.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
Prednisolone acetate-d8 exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The compound’s short-term effects include decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .
Comparación Con Compuestos Similares
- Prednisolone acetate
- Prednisone
- Hydrocortisone
- Dexamethasone
- Betamethasone
Comparison: Prednisolone acetate-d8 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is essential. Compared to other similar compounds, this compound provides enhanced stability and reduced metabolic degradation .
Propiedades
Fórmula molecular |
C23H30O6 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i4D2,6D,10D,11D2,18D,20D |
Clave InChI |
LRJOMUJRLNCICJ-DMDLTSEXSA-N |
SMILES isomérico |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)





![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

